molecular formula C10H21NO B1583965 1-Piperidinepentanol CAS No. 2937-83-9

1-Piperidinepentanol

Cat. No. B1583965
CAS RN: 2937-83-9
M. Wt: 171.28 g/mol
InChI Key: GEPOCRCIIKQXSM-UHFFFAOYSA-N
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Patent
US07091206B2

Procedure details

13.8 kg of 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine, 4.8 kg of 60% sodium hydride, 130 kg of cyclohexane and 10.6 kg of 5-piperidino-1-pentanol were stirred under reflux for 4 hours.
Quantity
13.8 kg
Type
reactant
Reaction Step One
Quantity
4.8 kg
Type
reactant
Reaction Step One
Quantity
10.6 kg
Type
reactant
Reaction Step One
Quantity
130 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[N:5]=[C:4]([CH3:15])[N:3]=1.[H-].[Na+].[N:18]1([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][OH:29])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>C1CCCCC1>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[CH:7]=[C:2]([O:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][N:18]3[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]3)[N:3]=[C:4]([CH3:15])[N:5]=2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.8 kg
Type
reactant
Smiles
ClC1=NC(=NC(=C1)C1=CC=C(C=C1)F)C
Name
Quantity
4.8 kg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.6 kg
Type
reactant
Smiles
N1(CCCCC1)CCCCCO
Name
Quantity
130 kg
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1)OCCCCCN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.